molecular formula C7H13NO2 B14375052 3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol CAS No. 89861-60-9

3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol

Cat. No.: B14375052
CAS No.: 89861-60-9
M. Wt: 143.18 g/mol
InChI Key: JYVPHDZBFFZFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity that can be explored for therapeutic purposes.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethyl-2-oxo-3,4-dihydro-2H-pyrrole: Similar structure but with a different position of the keto group.

    3,3,5-Trimethyl-1-oxo-2,3-dihydro-1H-pyrrole: Similar structure but with a different position of the double bond.

Properties

CAS No.

89861-60-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,3,5-trimethyl-1-oxido-2,4-dihydropyrrol-1-ium-2-ol

InChI

InChI=1S/C7H13NO2/c1-5-4-7(2,3)6(9)8(5)10/h6,9H,4H2,1-3H3

InChI Key

JYVPHDZBFFZFBI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(C(C1)(C)C)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.